molecular formula C14H14O4 B3034166 2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione CAS No. 141738-19-4

2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione

Cat. No. B3034166
CAS RN: 141738-19-4
M. Wt: 246.26 g/mol
InChI Key: JIRLXJKIGBXSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione (DMDI) is an organic compound with a unique molecular structure. It is an indene-dione derivative, consisting of an aromatic ring system with two oxygen atoms, two methyl groups, and a double bond. DMDI is a colorless solid that is soluble in organic solvents and has a melting point of 75-77 °C. It has been used in a variety of applications, including drug synthesis and research.

Mechanism of Action

The mechanism of action of 2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione is not fully understood. However, it is believed that the compound acts as a Lewis acid, forming a complex between the two oxygen atoms and the two methyl groups. This complex then acts as a catalyst for the reaction between the two molecules, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione are not well understood. However, some studies have suggested that the compound may have antioxidant and anti-inflammatory properties. In addition, it has been suggested that 2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione may have the ability to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione in laboratory experiments include its high solubility in organic solvents, its low melting point, and its ability to form complexes with other molecules. Additionally, 2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione can be used in a variety of applications, including drug synthesis and research. The main limitation of using 2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione in laboratory experiments is its relatively low reactivity, which can make it difficult to use in certain reactions.

Future Directions

Future research on 2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione could focus on its potential applications in drug synthesis, as well as its potential therapeutic effects. Additionally, further research could focus on its potential to act as a catalyst in other organic reactions, as well as its potential to act as an antioxidant and anti-inflammatory agent. Other potential areas of research could include its ability to inhibit the growth of certain bacteria and fungi, as well as its potential to be used as a polymer material.

Scientific Research Applications

2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione has been used in numerous scientific research applications, such as the synthesis of drugs and other organic compounds, as well as in the study of the structure and properties of organic molecules. It has also been used in the synthesis of polymers materials, as well as in the study of the structure and properties of polymers materials.

properties

IUPAC Name

2',2'-dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-13(2)17-11(15)14(12(16)18-13)7-9-5-3-4-6-10(9)8-14/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRLXJKIGBXSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C2(CC3=CC=CC=C3C2)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione
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2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione
Reactant of Route 6
2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione

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